B1578799 Beta-Amyloid (1-16), mouse, rat

Beta-Amyloid (1-16), mouse, rat

Numéro de catalogue: B1578799
Poids moléculaire: 1858
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (1-16), mouse, rat is a useful research compound. Molecular weight is 1858. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Development and Therapeutics

Beta-Amyloid (1-16) is crucial for evaluating potential Alzheimer's disease therapies. The peptide serves as a target for γ-secretase inhibitors, which aim to reduce the production of longer Aβ species associated with AD pathology. Research has shown that levels of Aβ 1-15/16 can act as pharmacodynamic biomarkers for assessing the effectiveness of these inhibitors in clinical trials . For example, semagacestat, a γ-secretase inhibitor, demonstrated a dose-dependent increase in cerebrospinal fluid (CSF) levels of Aβ 1-15/16, indicating its potential utility in monitoring drug effects on APP processing .

Biomarker Identification

The Aβ 1-15/16 fragment has been identified as a valuable biomarker for γ-secretase inhibition. In studies involving human subjects treated with semagacestat, increases in CSF concentrations of Aβ 1-15/16 were observed, correlating with decreased levels of longer Aβ species such as Aβ 40 and Aβ 42 . This suggests that measuring Aβ 1-15/16 could provide insights into the efficacy of AD treatments and help identify new therapeutic targets.

Mechanistic Studies in Animal Models

Knock-In Models:
Recent advancements have led to the development of knock-in rat models that express humanized Aβ sequences, including mutations associated with familial AD. These models exhibit pathological features similar to those seen in human AD patients, such as amyloid plaque deposition and tau pathology . The introduction of humanized Aβ sequences allows researchers to study the effects of specific genetic alterations on AD progression and treatment responses.

In Vivo Studies:
Research utilizing Beta-Amyloid (1-16) in rodent models has provided insights into the mechanisms underlying amyloid pathology. For instance, studies have shown that modifications to the Aβ sequence can influence its aggregation properties and interactions with metal ions like zinc, which are implicated in AD pathogenesis . Understanding these interactions may lead to novel therapeutic strategies targeting metal-binding sites within the Aβ structure.

Structural Studies and Therapeutic Targeting

The structural analysis of Beta-Amyloid (1-16) has revealed its minimal zinc-binding domain, which is critical for understanding its role in AD . Investigations into how zinc binding affects the conformation of this peptide can inform the design of immunization strategies aimed at preventing amyloid aggregation. The potential for Beta-Amyloid (1-16) to serve as a therapeutic target highlights its significance in ongoing AD research.

Case Studies and Research Findings

StudyModel UsedKey Findings
Saito et al. (2020)Humanized APP models in ratsDemonstrated increased production of human Aβ in knock-in models, providing a platform for studying APP processing .
Research on semagacestatClinical trial with healthy participantsShowed that CSF levels of Aβ 1-15/16 increased significantly during treatment, supporting its use as a biomarker for γ-secretase inhibition .
Knock-in rat model studyRat model with familial APP mutationsIdentified pathological features resembling human AD, including tau pathology and cognitive deficits .

Propriétés

Poids moléculaire

1858

Séquence

DAEFGHDSGFEVRHQK-NH2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.